molecular formula C22H17N3O5 B601239 (Z)-Azoxystrobin CAS No. 143130-94-3

(Z)-Azoxystrobin

Cat. No.: B601239
CAS No.: 143130-94-3
M. Wt: 403.40
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Azoxystrobin is a systemic fungicide belonging to the strobilurin chemical class. It is widely used in agriculture to protect crops from a broad spectrum of fungal diseases. The compound is known for its ability to inhibit mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Azoxystrobin involves several key steps:

    Preparation of the intermediate: The synthesis begins with the preparation of methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate.

    Cyclization: The intermediate undergoes cyclization to form the core structure of this compound.

    Final modifications:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Azoxystrobin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Introduction to (Z)-Azoxystrobin

This compound is a systemic fungicide belonging to the class of methoxyacrylates, derived from naturally occurring strobilurins. It is widely recognized for its broad-spectrum efficacy against various fungal pathogens affecting crops. Its mode of action involves the inhibition of mitochondrial respiration in fungi, making it effective in controlling diseases in a variety of agricultural settings.

Crop Protection

This compound is extensively used in agriculture to protect a wide range of crops, including:

  • Cereals : Effective against leaf spots and blights.
  • Potatoes : Controls late blight and other diseases.
  • Fruits and Vegetables : Used on tomatoes, grapes, and leafy greens to manage fungal infections.
  • Ornamental Plants : Applied to enhance the health and appearance of ornamental flora.

Drought Tolerance Enhancement

Recent studies have demonstrated that foliar applications of this compound can improve drought tolerance in tomato plants. This improvement is attributed to enhanced physiological and biochemical responses, including better water retention and stress resilience .

Environmental Remediation

Research has indicated that certain bacterial strains, such as Ochrobactrum anthropi SH14, can effectively degrade this compound in contaminated soils. This bioremediation process significantly reduces the compound's half-life, enhancing soil health and reducing environmental toxicity .

Neurotoxicity Concerns

Studies have raised concerns regarding the neurotoxic effects of this compound. Research involving human liver cells has identified a metabolite known as AZ-acid, which serves as a biomarker for exposure. Findings indicate that both this compound and its metabolites can transfer from pregnant mice to their offspring, suggesting potential developmental risks .

Residue Analysis

Investigations into the metabolism of this compound in various crops have shown that residues can persist in plant tissues. For instance, studies involving rice and wheat have documented the presence of metabolites in harvested grains and straw, raising concerns about food safety and environmental impact .

Case Study 1: Biodegradation in Agricultural Soils

A study focused on the biodegradation kinetics of this compound revealed that inoculating contaminated soils with O. anthropi SH14 significantly enhanced degradation rates. The research found that the half-life of this compound was reduced by up to 95% in sterile conditions compared to controls without bacterial inoculation .

Case Study 2: Impact on Tomato Plant Physiology

In a controlled experiment, the application of this compound was shown to improve drought tolerance in tomato plants. The study highlighted physiological changes such as increased leaf water potential and enhanced root growth under drought conditions, indicating its role as an agronomic tool for managing water stress .

Mechanism of Action

(Z)-Azoxystrobin exerts its effects by inhibiting mitochondrial respiration in fungi. It specifically targets the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and disrupting ATP synthesis. This leads to energy depletion and cell death in the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: Another strobilurin fungicide with a similar mode of action.

    Trifloxystrobin: Known for its broad-spectrum activity against various fungal pathogens.

    Kresoxim-methyl: Used in agriculture for its protective and curative properties.

Uniqueness

(Z)-Azoxystrobin is unique due to its high systemic activity, long-lasting protection, and broad-spectrum efficacy. It is also known for its favorable environmental profile, with low toxicity to non-target organisms and minimal impact on the ecosystem.

Biological Activity

(Z)-Azoxystrobin, a systemic fungicide derived from the strobilurin class, exhibits significant biological activity primarily through its mechanism of inhibiting mitochondrial respiration in fungi. This article delves into its biological effects, including ecotoxicological impacts, metabolic pathways, and potential applications in agriculture and bioremediation.

Azoxystrobin operates by inhibiting the mitochondrial respiration of fungi, specifically targeting the electron transport chain. This disruption leads to a cessation of ATP production, ultimately resulting in fungal cell death. The compound is effective against a wide range of fungal pathogens, making it valuable in agricultural settings for crop protection.

Ecotoxicological Effects

Recent studies have highlighted the ecological consequences of azoxystrobin exposure on non-target organisms. For instance, research on the land snail Theba pisana revealed significant physiological and biochemical alterations after exposure to azoxystrobin. Key findings include:

  • Oxidative Stress Indicators :
    • Lipid Peroxidation (LPO) levels increased significantly after 28 days of exposure at both tested concentrations (0.3 and 3 µg/ml) compared to control groups.
    • Glutathione (GSH) content decreased markedly in exposed snails over time, indicating oxidative stress.
Exposure DurationLPO Level (%)GSH Content (%)
7 days84.54 (0.3 µg/ml), 85.45 (3 µg/ml)Control: 100
14 daysIncreasedDecreased by 89.32 (0.3 µg/ml), 87.30 (3 µg/ml)
28 daysIncreasedDecreased by 91.18 (3 µg/ml)
  • Catalase (CAT) Activity : Enhanced CAT activity was observed across all time points, suggesting a compensatory response to oxidative stress.
  • Neurotoxic Effects : Acetylcholinesterase (AChE) activity showed an initial increase followed by significant inhibition at higher concentrations after prolonged exposure.

Metabolism and Toxicity Studies

Studies conducted on various animal models have provided insights into the metabolism and potential toxicity of azoxystrobin:

  • Short-term Toxicity : In rats and dogs, azoxystrobin administration resulted in decreased body weight and food consumption, with liver and kidney identified as primary target organs.
  • Long-term Studies : A 90-day dietary study indicated that azoxystrobin was associated with reduced body weights and changes in organ weights without significant neoplastic findings.
SpeciesDose (mg/kg bw/day)Observed Effects
Rats37.5Decreased body weight
Dogs100-200Salivation, fluid feces
MiceVariesChanges in liver weights

Biodegradation Potential

The biodegradation of azoxystrobin has also been investigated, with the strain Ochrobactrum anthropi SH14 identified as capable of effectively degrading this compound. The study proposed a biochemical degradation pathway that could be utilized for bioremediation efforts in contaminated environments.

Case Studies

  • Environmental Impact on Aquatic Life : A study assessing the impact of azoxystrobin on aquatic ecosystems found that exposure led to significant alterations in the behavior and physiology of various aquatic organisms.
  • Agricultural Applications : Field trials demonstrated that azoxystrobin effectively controlled fungal diseases in crops like grapes and potatoes, leading to improved yields.

Properties

IUPAC Name

methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOXNFNRHQEC-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348332
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143130-94-3
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What analytical techniques are commonly used to determine the presence and quantity of (Z)-azoxystrobin in azoxystrobin formulations?

A1: High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique used for the simultaneous determination of azoxystrobin and its impurity this compound in pesticide formulations. [] This method offers good accuracy, precision, and selectivity for quality control purposes. []

Q2: Why is it important to control the levels of this compound in azoxystrobin products?

A2: Regulatory bodies, such as the European Union, have established maximum residue limits (MRLs) for impurities like this compound in pesticide formulations containing azoxystrobin. [] This is likely due to potential safety and efficacy concerns. By utilizing methods like HPLC-DAD, manufacturers can ensure their products comply with these regulations. []

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